molecular formula C6H13NO B6282038 (2S)-2-methyl-1,4-oxazepane CAS No. 2165477-08-5

(2S)-2-methyl-1,4-oxazepane

Cat. No.: B6282038
CAS No.: 2165477-08-5
M. Wt: 115.2
InChI Key:
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Description

(2S)-2-methyl-1,4-oxazepane: is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoethanol with 1,3-dichloropropane under basic conditions, leading to the formation of the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-methyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives of the oxazepane ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepane derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include oxazepane oxides, reduced oxazepane derivatives, and various substituted oxazepane compounds.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-methyl-1,4-oxazepane is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are studied for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents, contributing to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1,4-oxazepane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrogen and oxygen atoms in the oxazepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-2-methyl-1,4-oxazepane: is similar to other oxazepane derivatives, such as 1,4-oxazepane and 2-methyl-1,4-oxazepane.

    Piperazine: and are also structurally related compounds, featuring six-membered rings with nitrogen and oxygen atoms.

Uniqueness: The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered analogs. This structural difference can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2165477-08-5

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

90

Origin of Product

United States

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